molecular formula C9H13N3 B11777494 1-Pentyl-1H-pyrazole-4-carbonitrile

1-Pentyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11777494
M. Wt: 163.22 g/mol
InChI Key: CCKAVCGSBUZORN-UHFFFAOYSA-N
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Description

1-Pentyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot multicomponent reaction. This involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. Various catalysts and reagents have been employed for this reaction, including sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate, piperidine, piperidinium acetate, copper acetate, copper oxide on zirconium dioxide, cerium ammonium nitrate, graphene oxide–titanium dioxide, oxone, palladium, and alum .

Industrial Production Methods: The industrial production of this compound typically involves the use of environmentally benign procedures. For instance, the use of engineered polyvinyl alcohol as a heterogeneous acid catalyst under solvent-free conditions has been reported. This method not only yields high amounts of the desired product but also ensures recyclability of the catalyst up to six cycles without significant loss in activity .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole-4-carboxylic acids, while reduction can produce pyrazole-4-methylamines .

Scientific Research Applications

1-Pentyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carbonitrile
  • 1-Phenyl-1H-pyrazole-4-carbonitrile
  • 1-Ethyl-1H-pyrazole-4-carbonitrile

Comparison: 1-Pentyl-1H-pyrazole-4-carbonitrile is unique due to its pentyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and ethyl counterparts, the pentyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-pentylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H13N3/c1-2-3-4-5-12-8-9(6-10)7-11-12/h7-8H,2-5H2,1H3

InChI Key

CCKAVCGSBUZORN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C=N1)C#N

Origin of Product

United States

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